molecular formula C11H9F3N6S2 B2431881 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 955962-78-4

4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2431881
CAS No.: 955962-78-4
M. Wt: 346.35
InChI Key: QJQQMUBVZNQXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a thiazole ring, and a triazole ring . The trifluoromethyl group is a common motif in pharmaceutical and agrochemical compounds due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a triazole ring . These rings are connected in a specific arrangement, with the trifluoromethyl group attached to the pyrazole ring .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, it could participate in further substitution reactions, or the rings could undergo transformations under certain conditions .

Scientific Research Applications

Antioxidant and Analgesic Activities

Compounds similar to 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol, specifically Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, have been synthesized and found to exhibit significant in vivo analgesic and in vitro antioxidant activities. These findings suggest potential applications in medicinal chemistry and pharmaceuticals (Karrouchi et al., 2016).

Antibacterial, Anti-inflammatory, and Antioxidant Agents

A series of Schiff base derivatives of 4-amino-1,2,4-triazole-3-thiols have demonstrated promising antibacterial, anti-inflammatory, and antioxidant properties. These compounds were synthesized by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H1,2,4-triazole-3-thiol in acidic medium. Molecular docking studies suggested a potential mode of action through inhibition of DNA gyrase B, underlining their therapeutic potential (Kate et al., 2018).

Antimicrobial Activity

New Mannich bases derived from 1,2,4-triazoles have shown significant antimicrobial activity. These compounds, synthesized through a regioselective reaction, present a promising avenue for the development of new antimicrobial agents, potentially addressing the ongoing issue of antimicrobial resistance (Isloor et al., 2009).

Synthesis and Structural Characterization

Isostructural compounds related to the triazole-thiol family have been synthesized and characterized through crystallization and single crystal diffraction. Understanding the structural properties of these compounds is crucial for their potential application in material science and drug design (Kariuki et al., 2021).

Future Directions

The compound could have potential applications in various fields due to its complex structure and the presence of the trifluoromethyl group. It could be of interest in pharmaceutical or agrochemical research, or as a building block in organic synthesis . Further studies could explore these possibilities.

Properties

IUPAC Name

4-methyl-3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N6S2/c1-5-3-7(11(12,13)14)20(18-5)10-15-6(4-22-10)8-16-17-9(21)19(8)2/h3-4H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQMUBVZNQXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.